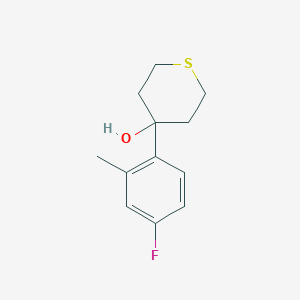

4-(4-Fluoro-2-methylphenyl)thian-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FOS/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANXEELTAOJEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 4 Fluoro 2 Methylphenyl Thian 4 Ol and Analogues

Methodologies for Thian-4-ol Scaffold Construction

The construction of the saturated six-membered sulfur-containing heterocycle, the thian-4-ol scaffold, is a critical step that can be achieved through several elegant synthetic routes. These methods often draw parallels from the synthesis of the corresponding oxygen-containing analogues, the tetrahydropyran-4-ols.

The synthesis of the oxygenated analogue, tetrahydropyran-4-ol, is well-established and often serves as a model for thiane (B73995) synthesis. A prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. researchgate.netnih.gov This reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the hydroxyl group to form the tetrahydropyran (B127337) ring. nih.govbeilstein-journals.org The stereochemical outcome of the reaction can be controlled by the choice of catalyst and reaction conditions, providing access to various substituted tetrahydropyran-4-ol derivatives. researchgate.net For instance, catalysts like indium(III) chloride (InCl₃) have been shown to mediate these cyclizations effectively. nih.govorganic-chemistry.org

Similarly, the thio-Prins cyclization provides a direct route to the thian-4-ol scaffold. This reaction utilizes a homoallyl mercaptan instead of a homoallyl alcohol. In the presence of a Lewis acid such as InCl₃, the homoallyl mercaptan reacts with an aldehyde to furnish polysubstituted thiacyclohexanes (thianes) with high yields and excellent diastereoselectivity. organic-chemistry.org

A diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has also been developed via a silyl (B83357) enol ether Prins cyclization, which involves the condensation of a hydroxy silyl enol ether with an aldehyde. acs.org This methodology offers a versatile pathway to functionalized tetrahydropyranones that can be readily reduced to the corresponding tetrahydropyran-4-ols. acs.org

Table 1: Comparison of Cyclization Reactions for Heterocyclic Alcohol Scaffolds Press the buttons to sort the table by the indicated column.

| Reaction Name | Key Reactants | Catalyst Example | Product Scaffold | Reference |

|---|---|---|---|---|

| Prins Cyclization | Homoallylic Alcohol + Aldehyde | SnCl₄, InCl₃, H⁺ | Tetrahydropyran-4-ol | researchgate.netnih.govorganic-chemistry.org |

| Thio-Prins Cyclization | Homoallyl Mercaptan + Aldehyde | InCl₃ | Thian-4-ol | organic-chemistry.org |

| Silyl Enol Ether Prins Cyclization | Hydroxy Silyl Enol Ether + Aldehyde | BF₃·OEt₂ | Tetrahydropyran-4-one | acs.org |

Annulation reactions, particularly [3+2] cycloadditions, provide another powerful strategy for constructing heterocyclic systems. nih.govchim.it While directly forming a six-membered ring via this pathway is less common, these reactions can generate five-membered sulfur-containing heterocycles that can be elaborated into the desired thiane scaffold.

For example, a phosphine-catalyzed [3+2] annulation using thioamides as 1S,3N-bis-nucleophiles has been reported for the synthesis of 5-alkenyl thiazolones in high yields. organic-chemistry.org Thiazolines and their derivatives are five-membered rings containing both sulfur and nitrogen. rsc.org Although not a direct route to thian-4-ol, these thiazoline (B8809763) derivatives can be valuable intermediates, which may undergo ring-opening and subsequent functionalization and ring-closure to form the target six-membered thiane ring. The versatility of [3+2] annulation lies in its ability to rapidly build molecular complexity from simple, accessible starting materials. nih.gov

Thiazinanes, six-membered heterocycles containing one sulfur and one nitrogen atom, are useful precursors for thiane derivatives. nih.govsemanticscholar.org Synthetic strategies often involve the formation of a strained ring system, followed by a nucleophilic ring-opening and subsequent ring-closure cascade.

One such approach involves the treatment of an azabicyclic sulfonamide, specifically 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide, with an acid like p-toluenesulfonic acid (p-TsOH). nih.gov This induces the ring-opening of the strained aziridine (B145994) ring at the more substituted position, affording a six-membered 4-substituted-1,2-thiazinane-1,1-dioxide product. nih.gov The resulting thiazinane derivative, which now possesses the core six-membered ring, can then be subjected to further chemical transformations to remove the nitrogen atom and the sulfone functionality, ultimately yielding the thian-4-ol scaffold. For instance, ring-opening of a related aziridine with various nucleophiles can lead to the formation of thiazinane derivatives with new C-O or C-S bonds at the 4-position. semanticscholar.org

Strategies for Introducing the 4-(4-Fluoro-2-methylphenyl) Moiety

The introduction of the specific 4-fluoro-2-methylphenyl group onto the C4 position of the thiane ring is typically achieved either by building the ring with the aryl group already in place or by adding it to a pre-formed thian-4-one precursor.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netyoutube.com

The Suzuki-Miyaura coupling reaction is a prime candidate for this transformation. youtube.com It typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. youtube.comnih.gov To synthesize the target compound, one could couple (4-fluoro-2-methylphenyl)boronic acid with a thian-4-one derivative that has been converted into a suitable electrophile at the C4 position, such as a vinyl triflate or vinyl halide. A more direct approach involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from 1-bromo-4-fluoro-2-methylbenzene, to thian-4-one. However, Suzuki coupling can be employed to create aryl ketone precursors, for example, by coupling an acyl chloride with an arylboronic acid. mdpi.com

The Buchwald-Hartwig amination is renowned for its efficiency in forming C-N bonds. wikipedia.orgopenochem.orglibretexts.org While its direct application to form the C-C bond in the target molecule is not conventional, it is instrumental in synthesizing precursors. For example, it can be used to N-arylate thiazinane derivatives, as demonstrated in the synthesis of complex sultams where N-acetylpiperazine is coupled to a bromo-functionalized precursor using a palladium/RuPhos catalyst system. nih.gov Furthermore, a related palladium-catalyzed process, the Buchwald-Hartwig thioetherification, is a highly effective method for C-S bond formation, coupling thiols with aryl halides. researchgate.netorganic-chemistry.org This could be employed to construct the thiane ring from an acyclic precursor containing the 4-fluoro-2-methylphenyl group.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions Press the buttons to sort the table by the indicated column.

| Reaction | Bond Formed | Coupling Partners | Relevance to Synthesis | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organoboron + Organohalide | Formation of aryl ketone precursors or direct arylation. | youtube.commdpi.com |

| Buchwald-Hartwig Amination | C-N | Amine + Organohalide | Synthesis of N-aryl thiazinane precursors. | nih.govwikipedia.org |

| Buchwald-Hartwig Thioetherification | C-S | Thiol + Organohalide | Construction of the thiane ring from acyclic precursors. | researchgate.netorganic-chemistry.org |

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. google.com In the context of synthesizing 4-(4-fluoro-2-methylphenyl)thian-4-ol, the most direct and efficient strategy involves the addition of an organometallic reagent to a ketone precursor, specifically thian-4-one. This can be achieved by preparing the Grignard reagent, (4-fluoro-2-methylphenyl)magnesium bromide, from 1-bromo-4-fluoro-2-methylbenzene. The subsequent nucleophilic attack of this Grignard reagent on the carbonyl carbon of thian-4-one, followed by an aqueous workup, yields the final tertiary alcohol product, this compound.

While not a direct acylation of the final ring system, Friedel-Crafts acylation is crucial for preparing necessary precursors. For instance, Friedel-Crafts acylation of thiophene (B33073) is well-documented and proceeds with high regioselectivity to give 2-acylthiophenes. stackexchange.comechemi.comtsijournals.com This reaction is typically catalyzed by Lewis acids like AlCl₃, although milder solid-acid catalysts such as Hβ zeolite have also been used effectively with acetic anhydride (B1165640) as the acylating agent. tsijournals.comasianpubs.org A 2-acylthiophene could potentially be converted through a multi-step sequence involving reduction of the thiophene ring and modification of the acyl group to arrive at the target structure.

Direct Arylation Approaches to Fluorophenyl Substitution

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized starting materials like organometallic reagents. researchgate.net In the context of synthesizing 4-arylthian-4-ol derivatives, this strategy could theoretically be applied to introduce the 4-fluoro-2-methylphenyl group. Palladium-catalyzed direct arylation is a prominent technique for coupling C-H bonds with aryl halides. researchgate.netresearchgate.net While much of the research has focused on the arylation of electron-rich heterocycles like thiophenes, furans, and thiazoles, the principles can be extended to other systems. researchgate.netnih.gov

The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, a ligand, and a base to facilitate the C-H activation and coupling cycle. researchgate.netnih.gov For instance, the direct arylation of heterocycles like benzo[b]thiophene has been achieved with regioselectivity at the 2-position using a palladium catalyst. researchgate.net The challenge in applying this to a saturated system like thiane lies in the higher bond strength of sp³ C-H bonds compared to sp² C-H bonds in aromatic heterocycles. However, advancements in catalyst design are continually pushing the boundaries of C-H activation.

A hypothetical direct arylation approach to a precursor of this compound might involve the coupling of a thiane derivative with 1-bromo-4-fluoro-2-methylbenzene. The regioselectivity of such a reaction would be a critical factor to control.

Table 1: General Conditions for Palladium-Catalyzed Direct C-H Arylation

| Component | Example | Purpose |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates the C-H activation and cross-coupling cycle. |

| Ligand | Triphenylphosphine, Tricyclohexylphosphine | Stabilizes the palladium center and influences reactivity. nih.gov |

| Base | Potassium Acetate (KOAc), Potassium Pivalate | Acts as a proton acceptor in the C-H activation step. researchgate.netnih.gov |

| Aryl Source | Aryl Halides (e.g., Aryl Bromides) | Provides the aryl group for the coupling reaction. researchgate.net |

| Solvent | Dimethylacetamide (DMAc), Toluene | Provides the reaction medium. researchgate.netnih.gov |

This table presents generalized components for direct arylation reactions, which could be adapted for the specific synthesis of fluorophenyl-substituted thianes.

Chemo- and Stereoselective Synthesis of this compound

The synthesis of this compound, which contains a chiral center at the C4 position, requires careful consideration of stereoselectivity. Furthermore, the presence of multiple functional groups necessitates chemoselective transformations.

Diastereoselective Control in the Formation of the Thian-4-ol System

When the thiane ring is already substituted, the introduction of the 4-fluoro-2-methylphenyl group at the C4 carbonyl can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack on the carbonyl is influenced by the steric and electronic properties of the existing substituents on the ring. For instance, in the synthesis of 2,6-diaryl-tetrahydrothiopyran-4-ones, phase-transfer catalysis has been employed to achieve high diastereoselectivity, affording specific cis or trans isomers. researchgate.net

The addition of an organometallic reagent, such as (4-fluoro-2-methylphenyl)magnesium bromide, to a substituted thian-4-one would proceed via nucleophilic attack on the carbonyl carbon. The direction of this attack (from the axial or equatorial face) determines the stereochemistry of the resulting tertiary alcohol. The inherent chair or boat conformation of the thiane ring and the orientation of its substituents will direct the incoming nucleophile to the less sterically hindered face, a principle that can be exploited to favor the formation of one diastereomer over the other. researchgate.netnih.gov Similar principles have been applied in the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, a closely related oxygen-containing heterocycle. figshare.comresearchgate.net

Enantioselective Synthesis via Asymmetric Catalysis

To obtain an enantiomerically pure or enriched form of this compound, asymmetric catalysis is a premier strategy. wikipedia.org This can be achieved through two main pathways: the asymmetric addition of the aryl group to thian-4-one or the asymmetric reduction of a prochiral ketone precursor.

One of the most well-established methods for enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. youtube.com This method uses a chiral oxazaborolidine catalyst to deliver a hydride from a stoichiometric reductant (like borane) to one face of the ketone with high selectivity. youtube.com To apply this to the current synthesis, a precursor such as 4-(4-fluoro-2-methylbenzoyl)thiane would be required.

Alternatively, an enantioselective arylation of the thian-4-one precursor could be envisioned. This would involve a chiral catalyst that coordinates to both the organometallic arylating agent and the ketone, thereby directing the nucleophilic attack to a specific face of the carbonyl. Enantioselective catalysis is a cornerstone of modern pharmaceutical synthesis, allowing for the production of single-enantiomer drugs, which often exhibit different biological activities. wikipedia.org

Table 2: Approaches to Asymmetric Synthesis

| Method | Description | Key Components |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol. | Chiral Catalyst (e.g., CBS catalyst), Reductant (e.g., Borane). youtube.com |

| Asymmetric Arylation | Enantioselective addition of an aryl group to a prochiral ketone. | Chiral Ligand, Metal Catalyst, Arylating Agent (e.g., Arylboronic acid). |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction, then removed. | Chiral Auxiliary, Stoichiometric Reagents. wikipedia.org |

Regioselective Considerations in Synthetic Pathways

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of this compound, the primary regiochemical challenge is to ensure the functionalization occurs at the C4 position of the thiane ring.

The most common and direct route to achieving this regioselectivity is to start with a precursor that already has a functional group at the C4 position. The use of thian-4-one as the key intermediate inherently ensures that the addition of the (4-fluoro-2-methylphenyl) group occurs at the desired C4 position. researchgate.netsigmaaldrich.com The synthesis of the thian-4-one precursor itself must be regioselective to avoid the formation of isomeric products. For example, in syntheses that construct the ring, controlling the cyclization to form the six-membered thiane ring rather than other ring sizes is crucial. researchgate.net In direct arylation approaches, controlling the reaction to target the C4-H bond over the more electronically activated C2-H or C3-H bonds adjacent to the sulfur atom would be a significant regiochemical challenge. researchgate.netyoutube.com

Precursors and Intermediate Compounds

Synthesis of Thian-4-one Precursors

The principal precursor for the Grignard-type addition to form the target molecule is thian-4-one (also known as tetrahydro-4H-thiopyran-4-one). The synthesis of this key intermediate can be accomplished through several established methods. researchgate.net

One common approach involves the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation. A more direct method is the cyclization of acyclic precursors. For example, β,β'-thiodipropionic acid derivatives can be cyclized to form the thian-4-one ring system. researchgate.net Another strategy involves the reaction of divinyl sulfone with nucleophiles or the cyclization of δ-keto sulfides. Phase-transfer catalysis has also been successfully applied to the diastereoselective synthesis of substituted thian-4-ones from diarylideneacetones. researchgate.netnih.gov These methods provide a reliable supply of the core heterocyclic ketone, which is commercially available but can also be synthesized and modified as needed for specific analogues. sigmaaldrich.com

Preparation of 4-Fluoro-2-methylphenyl Building Blocks (e.g., Grignard reagents, organolithium compounds)

The synthesis of the target compound, this compound, and its analogues fundamentally relies on the preparation of highly reactive aryl-organometallic intermediates. These intermediates, primarily Grignard and organolithium reagents, serve as potent nucleophiles, enabling the formation of the crucial carbon-carbon bond between the substituted phenyl ring and the thiane core.

Grignard Reagents: The most direct method for preparing the required 4-fluoro-2-methylphenyl building block is through the formation of a Grignard reagent. chemicalbook.comwikipedia.org This typically involves the reaction of an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene, with magnesium metal turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comyoutube.com The reaction is often initiated using a small amount of an activator, such as iodine or magnesium bromide, and may require heating under reflux to ensure complete formation of the organomagnesium species, 4-fluoro-2-methylphenylmagnesium bromide. chemicalbook.com The exclusion of water and air is critical, as these reagents are rapidly destroyed by protonolysis or oxidation. wikipedia.org

The following table summarizes a typical procedure for the preparation of this Grignard reagent.

| Parameter | Condition |

| Starting Material | 1-Bromo-4-fluoro-2-methylbenzene |

| Reagent | Magnesium (turnings) |

| Activators | Iodine, Magnesium Bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Inert (e.g., Nitrogen) |

| Reaction Time | 1 hour |

| Temperature | Reflux |

| Data derived from a representative synthetic procedure. chemicalbook.com |

Organolithium Compounds: An alternative class of powerful nucleophilic building blocks are organolithium compounds. Phenyllithium and its derivatives can be synthesized through several methods, including the reaction of a phenyl halide with lithium metal or via a metal-halogen exchange reaction. wikipedia.org For instance, reacting an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), can produce the desired aryllithium species. wikipedia.org This approach can sometimes offer different reactivity and tolerance to functional groups compared to Grignard reagents. While direct synthesis of 4-fluoro-2-methylphenyllithium via this route is plausible, specific documented examples for this exact derivative were not prevalent. However, the general methodology is a cornerstone of organometallic chemistry. wikipedia.org

Identification and Derivatization of Reaction Intermediates

In multi-step syntheses, the molecular entities that form and are consumed on the pathway from reactants to products are known as reaction intermediates. nih.gov These species are often highly reactive, unstable, and present in low concentrations, which makes their direct isolation and characterization challenging. nih.gov Advanced physico-chemical techniques like time-resolved spectroscopy and mass spectrometry are often employed for their identification. nih.gov

An effective alternative strategy is the use of trapping experiments, where the intermediate is intercepted by another reagent to form a more stable, characterizable molecule. nih.gov This not only provides evidence for the existence of the intermediate but also demonstrates its chemical reactivity. nih.gov

In syntheses related to heterocyclic compounds like pyridin-4-ols, which share structural similarities with thian-4-ols, intermediates can complicate purification due to tautomerization and high polarity. chim.it A common strategy involves the in-situ derivatization of the intermediate. For example, a crude pyridin-4-ol/pyridin-4-one mixture can be deprotonated with a base like sodium hydride to form the corresponding pyridin-4-olate. This intermediate is then "trapped" or derivatized by reacting it with a sulfonylating agent, such as nonafluorobutanesulfonyl fluoride, to yield a less polar and more easily purified product. chim.it This O-sulfonylation serves the dual purpose of confirming the intermediate's structure and facilitating the subsequent synthetic steps or purification. chim.it This same principle could be applied to the alkoxide intermediate formed from the addition of a Grignard reagent to thian-4-one.

Catalytic Systems in the Synthesis of Thian-4-ol Derivatives

Lewis acids play a significant role in organic synthesis by activating substrates towards nucleophilic attack or by promoting cycloaddition reactions. In the context of forming sulfur-containing heterocycles, Lewis acid catalysis is a powerful tool. For example, the synthesis of thiophene S-monoxides, which are reactive intermediates for cycloadditions, is considerably enhanced by the use of boron trifluoride etherate (BF₃·Et₂O). nih.gov

In these reactions, a thiophene is oxidized, and the resulting unstable S-monoxide is trapped in situ by a dienophile to form a 7-thiabicyclo[2.2.1]hept-2-ene 7-oxide derivative. nih.gov The presence of BF₃·Et₂O not only improves the yield of the cycloadduct but also imparts high diastereoselectivity, often resulting in a single diastereoisomer. nih.gov This demonstrates the capacity of Lewis acids to organize the transition state of a reaction to favor specific stereochemical outcomes. While this example involves thiophenes rather than the direct annulation of thioamides to form thianes, it illustrates the core principle of using Lewis acids to facilitate the construction of complex sulfur-containing ring systems.

The table below shows various dienophiles successfully used in Lewis acid-catalyzed oxidative cycloadditions of thiophenes. nih.gov

| Dienophile |

| N-Phenylmaleimide |

| Dimethyl acetylenedicarboxylate |

| Benzyne |

| This table represents a selection of dienophiles used in the described reaction. nih.gov |

Transition metal catalysis is indispensable for the formation of carbon-carbon bonds, a key step in attaching the 4-fluoro-2-methylphenyl group to a suitable precursor. Kumada-Corriu coupling, for example, utilizes nickel or palladium catalysts to couple Grignard reagents with organic halides. wikipedia.org A catalyst such as nickel chloride in THF can be effective for coupling an aryl Grignard reagent with an aryl halide. wikipedia.org This type of cross-coupling is fundamental in synthesizing complex aromatic structures.

Although direct intramolecular hydroalkylation to form a thiane ring is a specialized reaction, the principles of transition metal catalysis are broadly applicable. For instance, creating the C-C bond between the 4-fluoro-2-methylphenyl moiety and a pre-formed heterocyclic ring or a linear precursor that can be cyclized later often relies on such catalytic methods. These reactions provide an efficient and modular route to complex molecular architectures that would be difficult to achieve otherwise.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, including the formation of heterocyclic scaffolds. rsc.orgresearchgate.net While direct organocatalytic methods for thiane synthesis are less common, extensive research into the synthesis of tetrahydropyrans (THPs)—the oxygen analogues of thianes—provides a valuable blueprint. rsc.orgresearchgate.netnih.gov

Highly enantioselective syntheses of polysubstituted THPs have been achieved through domino reactions catalyzed by organocatalysts like O-TMS protected diphenylprolinol. nih.govacs.org These reactions can proceed via a Michael addition/acetalization cascade, allowing for the construction of multiple stereocenters in a single step with excellent control. nih.govacs.org Another approach utilizes thiourea-based organocatalysts, which operate through hydrogen bonding to activate substrates. organic-chemistry.org These catalysts have proven effective for the tetrahydropyranylation of alcohols under very mild, acid-free conditions. organic-chemistry.org The principles of these oxa-Michael and related cyclizations could be conceptually extended to thio-Michael additions, providing a potential pathway for the asymmetric synthesis of thiane scaffolds like that found in this compound. More recently, photochemical organocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols, highlighting modern approaches to forming C-S bonds under mild conditions. sigmaaldrich.comnih.gov

Iii. Chemical Reactivity and Transformation Studies of 4 4 Fluoro 2 Methylphenyl Thian 4 Ol

Reactions Involving the Thian Ring System

The thian ring, a six-membered saturated heterocycle containing a sulfur atom, is a versatile scaffold that can participate in a variety of chemical reactions. These transformations can modify the ring size, the oxidation state of the sulfur atom, or introduce new functionalities.

While specific studies on the ring expansion or contraction of 4-(4-fluoro-2-methylphenyl)thian-4-ol are not prevalent in the literature, analogous systems suggest potential pathways. Ring expansion of thianes to seven-membered thiepanes can be achieved through various methods, often involving rearrangement of a sulfonium (B1226848) ylide.

Conversely, ring contraction of thiane (B73995) derivatives to substituted thiolanes can occur under specific conditions. For instance, the reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids has been shown to yield poly-functionalized thiolanes stereospecifically.

A notable reaction that results in the formal extrusion of the sulfur atom, leading to a contracted carbon skeleton, is the Ramberg-Bäcklund reaction. organic-chemistry.orgsynarchive.comwikipedia.orgnumberanalytics.comchemistry-chemists.com This reaction converts an α-halo sulfone into an alkene. For the subject compound, this would first require oxidation of the thian sulfur to a sulfone, followed by α-halogenation. Treatment with a strong base would then induce the rearrangement to form a five-membered ring alkene, with the expulsion of sulfur dioxide. organic-chemistry.orgwikipedia.org The general mechanism involves deprotonation at the α-carbon, intramolecular nucleophilic displacement of the halide to form a transient three-membered episulfone, which then decomposes to the alkene and SO₂. wikipedia.orgnumberanalytics.com

Table 1: Illustrative Conditions for Ramberg-Bäcklund Reaction of Cyclic Sulfones

| Starting Material | Reagents | Base | Solvent | Product | Yield (%) | Ref. |

| 2-Chloro-2-methylthiacyclohexane-1,1-dioxide | CCl₄, KOH | KOH | t-BuOH | 1-Methylcyclopentene | 75 | chemistry-chemists.com |

| 2-Bromo-2,5-diphenylthiane-1,1-dioxide | NaH | DMF | 1,4-Diphenylcyclopentene | 88 | organic-chemistry.org |

This table presents data for analogous systems to illustrate the general conditions and outcomes of the Ramberg-Bäcklund reaction.

The sulfur atom in the thian ring is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives are important intermediates for further transformations. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412). chemguide.co.uklibretexts.orglibretexts.org The oxidation to the sulfoxide is often the first step, and further oxidation under more forcing conditions or with a stronger oxidant yields the sulfone. wikipedia.org

The oxidation state of the sulfur significantly influences the reactivity of the ring. The sulfoxide group can act as a chiral center and can direct further reactions. It is also a key functional group in the Pummerer rearrangement. wikipedia.org The sulfone group, being strongly electron-withdrawing, acidifies the α-protons, making them amenable to deprotonation and subsequent functionalization, as seen in the Ramberg-Bäcklund reaction. organic-chemistry.org

Table 2: Representative Oxidation of Cyclic Sulfides

| Substrate | Oxidizing Agent | Solvent | Product | Yield (%) | Ref. |

| Tetrahydrothiophene | H₂O₂ | Acetic Acid | Tetrahydrothiophene-1-oxide | 95 | |

| Thiane | m-CPBA (1.1 eq) | CH₂Cl₂ | Thiane-1-oxide | >90 | wikipedia.org |

| Thiane | m-CPBA (2.2 eq) | CH₂Cl₂ | Thiane-1,1-dioxide | >90 | wikipedia.org |

This table provides examples of typical oxidation reactions for related cyclic sulfides.

The saturated thian ring itself is generally unreactive towards electrophilic or nucleophilic addition. However, the introduction of unsaturation or the activation of the sulfur atom can facilitate such reactions. For instance, the Pummerer rearrangement of a thiane-1-oxide, such as the one derived from this compound, involves the reaction with an acid anhydride (B1165640) (e.g., acetic anhydride). wikipedia.orgmanchester.ac.uk This reaction proceeds through an electrophilic thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (e.g., acetate) to give an α-acetoxy sulfide. wikipedia.org

Nucleophilic substitution can occur on the thian ring, particularly if a good leaving group is present or if the sulfur atom is converted into a sulfonium salt. nih.govorganic-chemistry.orgnih.govresearchgate.net For example, S-alkylation of the thian sulfur would generate a thianium salt, rendering the adjacent carbon atoms susceptible to nucleophilic attack. nih.gov

Transformations at the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for functionalization, although its sterically hindered nature can influence reactivity. quora.com

Esterification: The direct esterification of tertiary alcohols with carboxylic acids under acidic conditions is often challenging due to competing elimination reactions. quora.com More effective methods typically involve the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, or specialized coupling agents. For sterically hindered alcohols, methods employing benzotriazole (B28993) esters have been shown to be effective. researchgate.netresearchgate.netgoogle.comsciencemadness.org

Etherification: Etherification of tertiary alcohols can be achieved under either acidic or basic conditions, depending on the specific reagents. Acid-catalyzed etherification with another alcohol can proceed via an Sₙ1-type mechanism involving the formation of a stable tertiary carbocation. youtube.commasterorganicchemistry.com Alternatively, reaction of the corresponding alkoxide (formed by deprotonation with a strong base) with an alkyl halide in a Williamson-type synthesis can also yield ethers, though elimination can be a significant side reaction with hindered substrates. nih.gov

Amine Formation: The conversion of a tertiary alcohol to an amine can be accomplished through the Ritter reaction. youtube.comwikipedia.orgyoutube.comias.ac.inpearson.com This reaction involves the treatment of the alcohol with a nitrile in the presence of a strong acid. The alcohol is protonated and leaves as water to form a stable tertiary carbocation, which is then attacked by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate furnishes an N-alkyl amide, which can be further hydrolyzed to the primary amine. youtube.comwikipedia.orgyoutube.com

Table 3: Illustrative Functionalization of Tertiary Alcohols

| Reaction Type | Tertiary Alcohol | Reagent(s) | Conditions | Product | Yield (%) | Ref. |

| Esterification | tert-Butanol | Acetic Anhydride, DMAP | CH₂Cl₂, rt | tert-Butyl acetate | 95 | researchgate.net |

| Etherification | tert-Butanol | Methanol, H₂SO₄ | Reflux | tert-Butyl methyl ether | Good | youtube.com |

| Amine Formation (Ritter) | tert-Butanol | Acetonitrile, H₂SO₄ | rt | N-tert-Butylacetamide | 90 | wikipedia.org |

This table showcases common methods for the functionalization of a simple tertiary alcohol, providing a basis for predicting the reactivity of the title compound.

The tertiary alcohol of this compound can undergo dehydration under acidic conditions to yield unsaturated thian derivatives. The reaction likely proceeds through an E1 mechanism, involving protonation of the hydroxyl group, loss of water to form a stable tertiary carbocation at the C4 position, followed by elimination of a proton from an adjacent carbon (C3 or C5) to form a double bond. Due to the symmetry of the thian ring relative to the C4 position, elimination can lead to the formation of 3,6-dihydro-4-(4-fluoro-2-methylphenyl)-2H-thiopyran. The regioselectivity of the elimination can be influenced by the stability of the resulting alkene (Zaitsev's rule). nih.gov

Table 4: General Conditions for Alcohol Dehydration

| Alcohol Type | Catalyst | Temperature (°C) | Product Type |

| Tertiary | H₂SO₄ or H₃PO₄ | 50-100 | Alkene |

| Secondary | H₂SO₄ or H₃PO₄ | 100-150 | Alkene |

| Primary | H₂SO₄ or H₃PO₄ | 150-200 | Alkene/Ether |

This table outlines typical conditions for acid-catalyzed alcohol dehydration.

Substitution Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for chemical modification. However, direct substitution is often challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). Therefore, these reactions typically require activation of the hydroxyl group.

One common strategy is protonation of the hydroxyl group under acidic conditions, forming a better leaving group (H2O). The resulting tertiary carbocation is stabilized by the adjacent carbon atoms of the thiane ring and the aromatic ring. This intermediate can then be attacked by a variety of nucleophiles.

Alternatively, the hydroxyl group can be converted into other functional groups that are better leaving groups, such as tosylates or halides, which can then be displaced by nucleophiles.

Table 1: Illustrative Substitution Reactions of the Hydroxyl Group

| Reactant(s) | Product(s) | Reaction Conditions |

| This compound + HBr | 4-Bromo-4-(4-fluoro-2-methylphenyl)thiane | Strong acid |

| This compound + SOCl₂ | 4-Chloro-4-(4-fluoro-2-methylphenyl)thiane | Pyridine |

| This compound + TsCl | 4-(4-Fluoro-2-methylphenyl)thian-4-yl tosylate | Pyridine |

Reactions of the 4-(4-Fluoro-2-methylphenyl) Substituent

The aromatic ring of the molecule, with its fluorine and methyl substituents, offers further opportunities for chemical modification.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. researchgate.netyoutube.com The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The methyl group is an activating and ortho-, para-directing group.

In this compound, the positions for electrophilic attack will be determined by the combined directing effects of the fluoro and methyl groups, as well as steric hindrance from the bulky thian-4-ol substituent. The positions ortho and para to the methyl group (and meta and ortho to the fluorine) are the most likely sites for substitution.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reagent(s) | Expected Major Product(s) | Reaction Type |

| HNO₃, H₂SO₄ | 4-(4-Fluoro-2-methyl-5-nitrophenyl)thian-4-ol | Nitration |

| Br₂, FeBr₃ | 4-(5-Bromo-4-fluoro-2-methylphenyl)thian-4-ol | Bromination |

| CH₃COCl, AlCl₃ | 4-(5-Acetyl-4-fluoro-2-methylphenyl)thian-4-ol | Friedel-Crafts Acylation |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govsemanticscholar.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of this compound, the fluorine atom could potentially act as a leaving group.

However, for a successful SNAr reaction, the aromatic ring needs to be sufficiently electron-deficient. The methyl group is an electron-donating group, which disfavors this reaction. Therefore, SNAr on the fluorophenyl ring of this specific compound would likely require harsh reaction conditions or the introduction of additional strong electron-withdrawing groups onto the ring.

The methyl group attached to the aromatic ring is a potential site for oxidation. Under appropriate conditions, benzylic positions can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group. The specific product obtained would depend on the reaction conditions.

Table 3: Potential Oxidation Reactions of the Methyl Group

| Oxidizing Agent | Potential Product(s) |

| KMnO₄, heat | 4-(4-Fluoro-2-carboxyphenyl)thian-4-ol |

| N-Bromosuccinimide (NBS), light | 4-(2-(Bromomethyl)-4-fluorophenyl)thian-4-ol |

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms provides a deeper understanding of the factors that control chemical reactivity and product formation.

The substitution of the tertiary hydroxyl group likely proceeds through a stepwise mechanism involving a carbocation intermediate, particularly under acidic conditions. The stability of this tertiary carbocation is a key factor in the feasibility of these reactions.

For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes.

Reactions involving the methyl group, such as benzylic bromination with N-bromosuccinimide (NBS), typically proceed through a free radical mechanism. youtube.com This involves the initiation of a radical chain reaction by light or a radical initiator, followed by propagation steps where a benzylic hydrogen is abstracted to form a stabilized benzylic radical.

Concerted mechanisms, where bond-forming and bond-breaking occur in a single step, could also be relevant in certain transformations. For instance, some nucleophilic substitution reactions may proceed through a concerted pathway, avoiding the formation of high-energy intermediates. nih.gov

Kinetic and Isotope Effect Studies

No specific studies detailing the kinetic and isotope effects for reactions involving this compound have been found. Such studies would be valuable for elucidating reaction mechanisms, particularly for elimination or substitution reactions, by determining the rate-determining steps and the nature of transition states. For instance, kinetic isotope effect (KIE) studies, such as those involving deuterium (B1214612) labeling, could clarify whether a C-H bond is broken in the rate-limiting step of a reaction.

Identification and Trapping of Reactive Intermediates

There are no available research findings on the identification and trapping of reactive intermediates generated from this compound. The identification of transient species such as carbocations, radicals, or thianium ions would be crucial for understanding the reaction pathways of this compound. Techniques for such studies often involve spectroscopic methods in combination with the use of chemical trapping agents that react with the intermediate to form a stable, identifiable product.

Photochemical Transformations of this compound

Detailed investigations into the photochemical transformations of this compound are not described in the available literature. The subsections below represent the type of research that would be conducted in this area.

Specific data on the photoexcitation and excited state dynamics of this compound, including its absorption and emission properties, quantum yields, and excited-state lifetimes, are not available. This information would be fundamental to understanding its behavior upon irradiation.

There are no documented studies on photoinduced rearrangements or cyclization reactions specifically for this compound. Such reactions would be of interest for synthesizing novel heterocyclic structures.

Information regarding the influence of irradiation wavelength and solvent properties on the photoreactivity of this compound is not present in the reviewed literature. These factors are known to play a critical role in the efficiency and outcome of photochemical reactions.

Iv. Theoretical and Computational Chemistry of 4 4 Fluoro 2 Methylphenyl Thian 4 Ol

Electronic Structure and Reactivity Descriptors

Computational quantum chemistry offers powerful tools to explore the electronic characteristics of molecules. For 4-(4-fluoro-2-methylphenyl)thian-4-ol, methods such as Density Functional Theory (DFT) are utilized to calculate various electronic properties that govern its reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thian ring, specifically the sulfur atom, and the substituted phenyl ring. In contrast, the LUMO is anticipated to be distributed over the phenyl ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring will influence the energy levels of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate different potential values, with red representing regions of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).

In the case of this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thian ring, making these sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential on the phenyl ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and bonding interactions within a molecule. By examining the interactions between filled and unfilled orbitals, NBO analysis can quantify the stability arising from hyperconjugative and charge transfer effects.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's potential energy surface and dynamic behavior.

The thian ring in this compound can adopt several conformations, with the chair conformation generally being the most stable. researchgate.net The substituents on the ring can exist in either axial or equatorial positions, leading to different stereoisomers. Computational methods can be used to calculate the relative energies of these conformers and identify the most stable arrangements. researchgate.net

For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the 4-fluoro-2-methylphenyl group and the hydroxyl group. The conformer with the bulky 4-fluoro-2-methylphenyl group in the equatorial position is expected to be significantly more stable due to reduced steric hindrance.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | 4-fluoro-2-methylphenyl Position | -OH Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.0 |

| 2 | Axial | Equatorial | 2.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on principles of conformational analysis of substituted cyclic systems.

The thian ring can undergo a process of ring inversion, where it flips from one chair conformation to another through a higher-energy twist-boat intermediate. nih.gov The energy barrier associated with this process determines the rate of interconversion between the conformers at a given temperature. nih.gov

Molecular dynamics simulations can be used to model this dynamic process and calculate the free energy barrier for ring inversion. The presence of the bulky substituent at the 4-position of the thian ring is expected to influence the energy barrier and the dynamics of the ring inversion process. The rate of inversion is a key factor in determining which conformation is predominantly populated and how the molecule interacts with its environment. nih.gov

Influence of the Fluoroaryl Group on Overall Molecular Conformation

The conformation of the this compound molecule is primarily determined by the interplay of steric and electronic effects of its constituent groups. The thiane (B73995) ring typically adopts a chair conformation to minimize torsional strain. The introduction of a bulky 4-fluoro-2-methylphenyl group at the C4 position significantly influences the equilibrium between possible chair conformations.

The fluoroaryl group is expected to preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the thiane ring. The presence of the methyl group at the ortho position of the phenyl ring further increases the steric bulk, reinforcing the preference for the equatorial orientation.

Furthermore, the fluorine atom, being highly electronegative, can engage in non-covalent interactions, such as intramolecular hydrogen bonding with the axial hydroxyl group, which could stabilize certain conformations. Computational modeling would be essential to quantify the energetic differences between the axial and equatorial conformers and to determine the precise rotational orientation of the fluoroaryl group relative to the thiane ring.

Prediction and Validation of Reaction Mechanisms via Density Functional Theory (DFT)

DFT calculations serve as a important tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of reaction kinetics.

Characterization of Transition States and Determination of Activation Energy Barriers

For reactions involving this compound, such as dehydration or substitution at the tertiary alcohol, DFT can be employed to model the reaction pathway. The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This energy difference represents the activation energy barrier. High activation energy barriers suggest a slow reaction rate, while lower barriers indicate a more facile process. For instance, in an acid-catalyzed dehydration, DFT could model the protonation of the hydroxyl group, the subsequent loss of water to form a tertiary carbocation, and the final deprotonation to yield an alkene.

Computational Prediction of Regioselectivity and Stereoselectivity

Many reactions can potentially yield multiple products. DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of the different possible pathways. The reaction pathway with the lowest activation energy barrier is predicted to be the major product-forming pathway. For example, in an elimination reaction of this compound, DFT could be used to determine whether the double bond is preferentially formed in conjugation with the aryl ring or elsewhere in the thiane ring by comparing the energies of the respective transition states.

Solvent Effects on Reaction Energetics

Solvent plays a crucial role in chemical reactions, and its effects can be modeled computationally. The polarizable continuum model (PCM) is a common method used in conjunction with DFT to simulate the presence of a solvent. The solvent can influence reaction energetics by stabilizing or destabilizing reactants, transition states, and products to different extents. For reactions involving charged intermediates, such as carbocations, polar solvents would be expected to significantly lower the activation energy by stabilizing the charged transition state. Computational studies can quantify these solvent effects and help in the selection of an appropriate solvent to optimize reaction yields and rates.

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are fundamental to understanding the solid-state structure and crystal packing of molecules. These interactions, though weaker than covalent bonds, collectively dictate the supramolecular assembly of molecules in a crystal lattice.

Exploration of Halogen Bonding Interactions Involving Fluorine

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The strength and directionality of these bonds can significantly influence the supramolecular assembly and crystal packing of molecules. In the case of this compound, the fluorine atom attached to the phenyl ring is a potential participant in such interactions.

While fluorine is the most electronegative element, it can still participate in halogen bonding, although these interactions are generally weaker compared to those involving heavier halogens like chlorine, bromine, and iodine. acs.org The formation of a halogen bond depends on the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. acs.org In many organic fluorine compounds, this σ-hole can be small or even negative, making fluorine a less common halogen bond donor. acs.org

A thorough computational analysis of this compound would involve mapping the electrostatic potential surface to identify the σ-hole on the fluorine atom and predict its propensity to engage in halogen bonding with potential acceptor atoms, such as the oxygen of the hydroxyl group or the sulfur of the thian ring in neighboring molecules.

Table 1: Potential Halogen and Hydrogen Bonding Interactions in this compound

| Interacting Atoms | Type of Interaction | Potential Significance in Crystal Packing |

| C-F ··· H-C | Hydrogen Bond | Stabilization of molecular packing |

| C-F ··· O-H | Halogen/Hydrogen Bond | Influence on supramolecular assembly |

| C-F ··· S | Halogen Bond | Contribution to crystal lattice stability |

| F ··· F | van der Waals / Halogen Bond | Can influence close packing arrangements |

This table is a theoretical representation of possible interactions and is not based on experimental data for the specific compound.

Hirshfeld Surface Analysis and Crystal Packing Feature Predictions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govgazi.edu.tr By mapping properties such as dnorm (normalized contact distance), di (distance from the surface to the nearest nucleus inside), and de (distance from the surface to the nearest nucleus outside) onto the surface, one can gain insights into the nature and relative importance of various noncovalent contacts.

For this compound, a Hirshfeld surface analysis would be instrumental in predicting its crystal packing features. The analysis generates a unique three-dimensional surface for a molecule within a crystal, and the regions of close contact with neighboring molecules are highlighted.

Fingerprint Plots:

A key output of Hirshfeld analysis is the two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts. Different types of interactions appear as distinct patterns in these plots. For instance, sharp spikes often represent hydrogen bonds, while more diffuse regions can indicate van der Waals forces.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Predicted Contribution to Hirshfeld Surface | Common Features in Fingerprint Plot |

| H···H | High | Large, diffuse region |

| C···H/H···C | Significant | Wing-like features |

| O···H/H···O | Moderate to High | Sharp spikes indicating hydrogen bonds |

| F···H/H···F | Moderate | Distinct spikes or wing-like features |

| S···H/H···S | Low to Moderate | Dependent on steric accessibility |

This table is a prediction based on the analysis of similar compounds and not on experimental data for the specific compound.

The shape index and curvedness properties of the Hirshfeld surface can also reveal important packing features like π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov The interplay of these various intermolecular forces, as visualized and quantified by Hirshfeld surface analysis, would ultimately determine the three-dimensional crystal structure of this compound.

V. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-(4-Fluoro-2-methylphenyl)thian-4-ol in solution. Through a combination of one- and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons of the 4-fluoro-2-methylphenyl group will appear in the downfield region, typically between δ 7.0 and 7.5 ppm. libretexts.org Due to the substitution pattern, these protons will show complex splitting patterns arising from both proton-proton and proton-fluorine couplings. The methyl group protons on the aromatic ring are anticipated to resonate as a singlet around δ 2.3 ppm. The protons of the thian ring will appear in the upfield region, generally between δ 1.5 and 3.0 ppm. The chemical shifts of these protons are influenced by their proximity to the sulfur atom and the hydroxyl group. The hydroxyl proton itself is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons will resonate in the region of δ 115-165 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The quaternary carbon of the thian ring, bonded to the hydroxyl group and the aromatic ring, is expected to appear around δ 70-80 ppm. The other carbons of the thian ring will resonate in the upfield region, typically between δ 25 and 50 ppm. The methyl carbon on the aromatic ring will have a characteristic chemical shift of approximately δ 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| C1'/C6' (Aromatic CH) | 7.20-7.40 (m) | 125.0-130.0 | J(H,F) ≈ 8-10 |

| C3'/C5' (Aromatic CH) | 6.90-7.10 (m) | 115.0-120.0 (d, J(C,F) ≈ 20-25) | J(H,F) ≈ 3-5 |

| C2' (Aromatic C-CH₃) | - | 135.0-140.0 | - |

| C4' (Aromatic C-F) | - | 160.0-165.0 (d, J(C,F) ≈ 240-250) | - |

| C4 (Thian C-OH) | - | 70.0-75.0 | - |

| C2/C6 (Thian CH₂) | 2.60-2.90 (m) | 45.0-50.0 | ²J(H,H) ≈ 12-14 |

| C3/C5 (Thian CH₂) | 1.70-2.00 (m) | 30.0-35.0 | ²J(H,H) ≈ 12-14 |

| Ar-CH₃ | 2.20-2.40 (s) | 20.0-22.0 | - |

| OH | Variable (broad s) | - | - |

Note: These are predicted values based on known spectroscopic data for similar compounds and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the molecule. For the thian ring, cross-peaks will be observed between the geminal and vicinal protons, allowing for the tracing of the proton connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals of the thian and aromatic rings based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the aromatic ring, the thian ring, and the methyl group. For instance, correlations from the methyl protons to the aromatic carbons C1', C2', and C3' would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative stereochemistry, such as the axial or equatorial orientation of the aryl group on the thian ring. For instance, an NOE between the methyl protons and a proton on the thian ring would indicate their close spatial relationship.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool for characterizing the fluoroaryl moiety of the molecule. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it highly sensitive for NMR detection. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is expected to be in the range of -110 to -120 ppm relative to CFCl₃. The ¹⁹F spectrum will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can offer insights into hydrogen bonding and conformational properties.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening being a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected to be observed in the 1150-1200 cm⁻¹ range. The C-S stretching vibration of the thioether in the thian ring typically gives rise to a weak absorption in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, and the C-F stretching vibration of the fluoroaryl group is expected to produce a strong absorption band around 1200-1250 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Strong |

| C-F (Aryl Fluoride) | Stretching | 1200-1250 | Strong |

| C-O (Tertiary Alcohol) | Stretching | 1150-1200 | Medium to Strong |

| C-S (Thioether) | Stretching | 600-800 | Weak |

Note: These are predicted values based on known spectroscopic data for similar compounds and general IR principles.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and skeletal vibrations. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. The C-S stretching and bending vibrations of the thian ring, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum, providing information about the conformation of the heterocyclic ring. The symmetric C-C stretching of the aromatic ring and the C-CH₃ stretching vibration are also expected to give rise to distinct Raman signals. The low-frequency region of the Raman spectrum can provide insights into the torsional and bending modes of the entire molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of a compound and deducing its structural features through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For the molecular formula of “this compound,” C₁₂H₁₅FOS, the exact mass can be calculated by summing the masses of its constituent atoms (Carbon: 12.0000, Hydrogen: 1.0078, Fluorine: 18.9984, Oxygen: 15.9949, Sulfur: 31.9721). msu.edu

The calculated monoisotopic mass serves as a benchmark for experimental HRMS data. A close correlation between the measured and calculated exact mass provides strong evidence for the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅FOS |

| Calculated Exact Mass | 226.0828 u |

| Measured Exact Mass (Hypothetical) | 226.0831 u |

| Ion Species (Hypothetical) | [M+H]⁺ |

This table presents a hypothetical comparison for illustrative purposes, as specific experimental HRMS data for this compound is not publicly available in the searched literature.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. For “this compound,” key fragmentation pathways would likely involve the cleavage of bonds adjacent to the tertiary alcohol and the thiane (B73995) ring.

Expected fragmentation could include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a fragment ion with an m/z corresponding to [M-18]⁺.

Cleavage of the C-C bond between the phenyl ring and the thiane ring: This would result in fragment ions corresponding to the fluoromethylphenyl group and the thian-4-ol cation, or vice versa. The stability of the resulting carbocations influences the intensity of these peaks. libretexts.org

Ring-opening of the thiane moiety: Fragmentation of the heterocyclic ring can lead to a series of characteristic fragment ions.

Analysis of these fragmentation patterns allows for the reconstruction of the molecule's connectivity, confirming the presence and relative positions of the fluoro-methylphenyl group and the hydroxyl group on the thiane ring.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus the positions of individual atoms in the crystal lattice.

For a compound like “this compound,” a single-crystal X-ray diffraction study would provide precise data on all bond lengths, bond angles, and torsion angles within the molecule. This would confirm the substitution pattern on the phenyl ring (position of the fluorine and methyl groups) and the stereochemistry at the C4 position of the thiane ring.

| Structural Parameter (Hypothetical) | Expected Value/Range | Significance |

|---|---|---|

| C-F Bond Length | ~1.35 Å | Confirms the presence of the fluorine atom. |

| C-S Bond Lengths in Thiane Ring | ~1.81 Å | Characteristic of a saturated sulfur heterocycle. |

| C-O Bond Length | ~1.43 Å | Typical for a tertiary alcohol. |

| Dihedral Angle (Phenyl Ring vs. Thiane Ring) | Variable | Describes the rotational orientation of the two rings. |

This table presents expected values based on general crystallographic data for similar structural motifs, as a specific crystal structure for "this compound" is not publicly available in the searched literature.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For “this compound,” the hydroxyl group is expected to be a primary site for hydrogen bonding (O-H···O or O-H···S). The fluorine atom may also participate in weaker C-H···F interactions. mdpi.com The analysis of these interactions is crucial for understanding the solid-state properties of the compound. The introduction of substituents can weaken or alter these intermolecular forces, affecting properties like melting point and solubility. rsc.org

Other Advanced Characterization Techniques

While MS and X-ray crystallography are primary tools, other advanced spectroscopic methods could provide further structural and dynamic information. For instance, advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in confirming the connectivity established by fragmentation analysis and assigning all proton and carbon signals unequivocally. These techniques are particularly valuable when single crystals suitable for X-ray diffraction are not obtainable.

Based on a comprehensive search, there is currently no publicly available scientific literature or data corresponding to the advanced spectroscopic and structural characterization of the compound “this compound” for the specific techniques requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the following sections:

Chromatographic Techniques (HPLC, SFC) for Purity Assessment and Isomer Separation

The search for information on these specific analytical methods applied to "this compound" did not yield any relevant results, making the creation of data tables and detailed research findings impossible without fabricating information.

Vi. Structure Reactivity/selectivity Relationships of 4 4 Fluoro 2 Methylphenyl Thian 4 Ol

Influence of Structural Modifications on Chemical Reactivity

The reactivity of the hydroxyl group and the stability of potential intermediates are significantly influenced by the electronic and steric nature of the entire molecular framework.

The 4-(4-fluoro-2-methylphenyl) substituent exerts distinct electronic effects on the thian-4-ol core, which modulate the reactivity of the tertiary alcohol. The fluorine atom at the para-position is strongly electronegative, leading to an inductive electron-withdrawing effect (-I) that is transmitted through the sigma framework of the benzene (B151609) ring. This effect decreases the electron density on the ipso-carbon of the phenyl ring attached to the thiane (B73995) moiety.

The methyl group at the ortho-position is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This donating character can partially counteract the electron-withdrawing nature of the fluorine, leading to a nuanced electronic environment on the aryl ring.

These electronic perturbations influence reactions involving the hydroxyl group. For instance, in acid-catalyzed reactions that proceed via a carbocation intermediate at C-4, the electron-withdrawing nature of the fluoro-substituted ring can destabilize the positive charge, potentially slowing down the reaction rate compared to an unsubstituted phenyl ring. researchgate.net

Steric hindrance plays a pivotal role in dictating the accessibility of the tertiary hydroxyl group and the trajectory of incoming reagents. The ortho-methyl group on the phenyl ring imposes significant steric bulk in the vicinity of the reaction center. This steric congestion can hinder the approach of bulky reagents, thereby influencing reaction rates and, in some cases, preventing certain transformations altogether.

The thiane ring itself adopts a chair conformation to minimize torsional strain. In the case of 4-arylthian-4-ols, the bulky aryl group typically occupies an equatorial position to reduce 1,3-diaxial interactions. researchgate.net This conformational preference places the axial hydroxyl group in a more sterically hindered environment than the equatorial one. The presence of the ortho-methyl group further exacerbates this steric shielding.

For reactions such as nucleophilic substitution, the steric bulk around the tertiary carbon can significantly retard the rate, regardless of whether the mechanism is SN1 or SN2-like. researchgate.net In elimination reactions, the steric environment will influence the ability of a base to abstract a proton from an adjacent carbon, thereby affecting the regioselectivity and the E1/E2 pathway competition.

Factors Governing Stereochemical Outcomes

The stereochemistry of reactions at the C-4 position and adjacent carbons is a critical aspect of the chemical behavior of 4-(4-fluoro-2-methylphenyl)thian-4-ol.

Reactions involving the creation of a new stereocenter adjacent to the C-4 position, or transformations of the existing stereocenter, can proceed with varying degrees of diastereoselectivity.

Substrate Control: The inherent chirality and conformational preferences of the this compound molecule can direct the outcome of a reaction. For example, in the reduction of a ketone precursor, 4-(4-fluoro-2-methylphenyl)thian-4-one, the incoming hydride reagent will preferentially attack from the less hindered face of the carbonyl group. The axial or equatorial approach of the hydride will be influenced by the steric bulk of the aryl group and the thiane ring itself, leading to a mixture of diastereomeric alcohols. The preferred chair conformation of the thiane ring often leads to a favored direction of attack.

Reagent Control: The choice of reagent can also dictate the stereochemical outcome. The use of sterically demanding reducing agents, such as those derived from bulky boranes, can lead to higher diastereoselectivity by selectively attacking the more accessible face of a prochiral center. Similarly, in reactions involving chiral catalysts or reagents, the stereochemistry of the product can be controlled by the catalyst, potentially overriding the inherent preferences of the substrate.

| Reaction Type | Reagent | Expected Major Diastereomer | Rationale |

| Reduction of Precursor Ketone | NaBH4 | Axial alcohol | Less hindered equatorial attack of the hydride. |

| Reduction of Precursor Ketone | L-Selectride® | Equatorial alcohol | Bulky reagent favors axial attack. |

| Epoxidation of an adjacent double bond | m-CPBA | Epoxide on the less hindered face | Steric approach control by the bulky aryl group. |

The C-4 position of this compound is a stereocenter. The configurational stability of this center is generally high under neutral or basic conditions. However, under acidic conditions, the tertiary alcohol can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation at C-4. researchgate.net This planar carbocation intermediate can then be attacked by a nucleophile from either face, leading to racemization or epimerization at C-4.

The thiane ring itself can undergo ring-flipping, interconverting between two chair conformations. However, due to the large A-value (steric strain) of the 4-fluoro-2-methylphenyl group, the conformation with this group in the equatorial position is strongly favored. researchgate.net Isomerization involving the stereochemistry of the substituents on the thiane ring is therefore less likely to occur through ring-flipping and more likely to proceed via a chemical reaction that involves breaking and reforming bonds at a stereocenter.

Regioselectivity in Functional Group Transformations

Regioselectivity becomes important when considering reactions that could occur at different positions within the molecule.

In elimination reactions of the tertiary alcohol, for instance, a double bond can be formed towards either C-3 or C-5 of the thiane ring. The regiochemical outcome (Zaitsev vs. Hofmann elimination) will be influenced by the nature of the base used and the steric environment around the abstractable protons. A small, strong base might favor the formation of the more substituted, thermodynamically more stable Zaitsev product. Conversely, a bulky base would preferentially abstract the more sterically accessible proton, leading to the Hofmann product.

Functionalization of the aromatic ring, such as electrophilic aromatic substitution, will be directed by the existing substituents. The ortho-methyl group is an activating, ortho-, para-director, while the para-fluoro group is a deactivating, ortho-, para-director. The interplay of these directing effects, combined with the significant steric hindrance from the thiane-4-ol moiety and the ortho-methyl group, would likely direct incoming electrophiles to the positions ortho to the fluorine and meta to the methyl group, although such reactions may be sluggish due to steric hindrance.

| Reaction Type | Position(s) of Reactivity | Influencing Factors |

| Dehydration (Elimination) | C3-C4 or C4-C5 | Base size, steric accessibility of protons. |

| Electrophilic Aromatic Substitution | Aromatic Ring | Directing effects of F and CH3, steric hindrance. |

| Oxidation | Sulfur atom | Can be oxidized to sulfoxide (B87167) and sulfone. |